molecular formula C8H17NO2 B12529351 (2S,4R)-2-Amino-4,5-dimethylhexanoic acid CAS No. 774172-49-5

(2S,4R)-2-Amino-4,5-dimethylhexanoic acid

Cat. No.: B12529351
CAS No.: 774172-49-5
M. Wt: 159.23 g/mol
InChI Key: VBGFCDFZIZPMLN-RQJHMYQMSA-N
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Description

(2S,4R)-2-Amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of peptides and proteins, and its distinct structure makes it a valuable tool in medicinal chemistry and biocatalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid typically involves several steps, including the protection of functional groups, stereoselective reactions, and deprotection. One common method involves the use of chiral auxiliaries to ensure the correct stereochemistry. For example, the synthesis may start with a protected amino acid derivative, followed by a series of reactions such as alkylation, reduction, and deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-2-Amino-4,5-dimethylhexanoic acid apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereochemical precision and selectivity .

Properties

CAS No.

774172-49-5

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S,4R)-2-amino-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

VBGFCDFZIZPMLN-RQJHMYQMSA-N

Isomeric SMILES

C[C@H](C[C@@H](C(=O)O)N)C(C)C

Canonical SMILES

CC(C)C(C)CC(C(=O)O)N

Origin of Product

United States

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